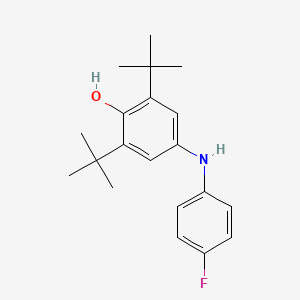
2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a fluoroanilino group attached to a phenolic ring. It is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and yield high purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of fuels and lubricants to prevent oxidation.
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but lacks the fluoroanilino group.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure but different substituents.
2,4,6-Tri-tert-butylphenol: Another antioxidant with three tert-butyl groups attached to the phenolic ring.
Uniqueness
2,6-Di-tert-butyl-4-(4-fluoroanilino)phenol is unique due to the presence of the fluoroanilino group, which enhances its antioxidant properties and provides additional sites for chemical modification. This makes it more versatile compared to other similar compounds.
Propiedades
Número CAS |
110647-49-9 |
|---|---|
Fórmula molecular |
C20H26FNO |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(4-fluoroanilino)phenol |
InChI |
InChI=1S/C20H26FNO/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)22-14-9-7-13(21)8-10-14/h7-12,22-23H,1-6H3 |
Clave InChI |
UKWDBSSKAPJYMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



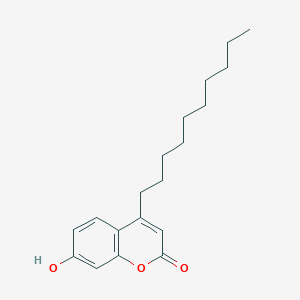
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

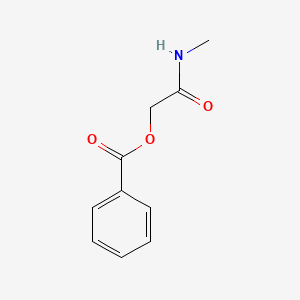
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
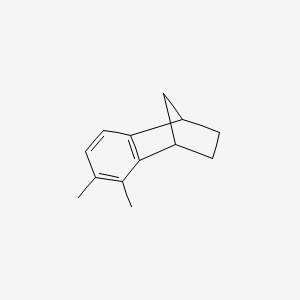
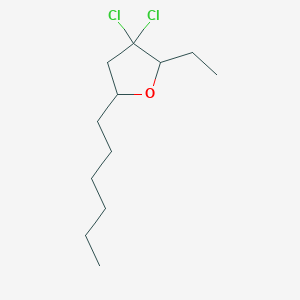
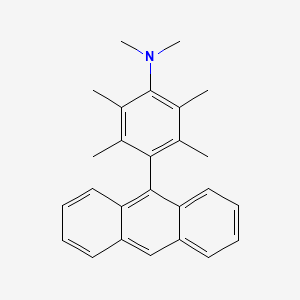
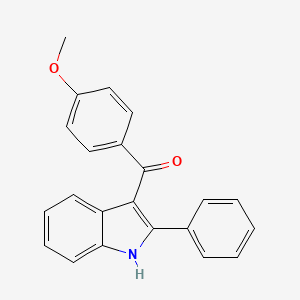

![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
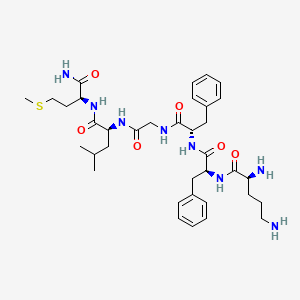
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
